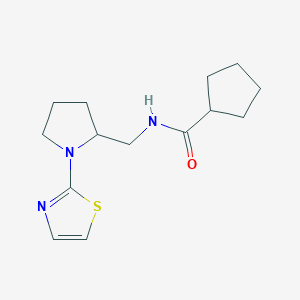

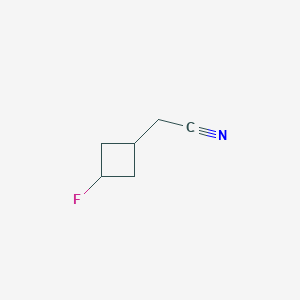

![molecular formula C20H22ClF3N4O2 B2971420 4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide CAS No. 1226443-34-0](/img/structure/B2971420.png)

4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a benzamide group, and a phenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a piperazine ring (a six-membered ring with two nitrogen atoms), attached to a phenyl group (a six-membered carbon ring) and a benzamide group (a benzene ring attached to an amide group). The presence of these functional groups could give the compound interesting chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The piperazine ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel derivatives that include the core structure of "4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide" and their evaluation for antimicrobial properties. For instance, Kuş et al. (2009) synthesized a series of compounds to evaluate their antimicrobial activities, finding that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activities comparable to fluconazole Kuş, Soezuedoenmez, & Altanlar, 2009.

Electrochemical and Magnetic Properties

The electrochemical and magnetic properties of compounds containing "4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide" derivatives have been explored. Amudha, Thirumavalavan, & Kandaswamy (1999) synthesized new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which showed distinctive electrochemical behaviors and antiferromagnetic interaction, providing insights into their potential application in material science Amudha, Thirumavalavan, & Kandaswamy, 1999.

Radiopharmaceutical Applications

The compound's derivatives have been explored for their potential use in radiopharmaceutical applications, such as in the synthesis of potent nonpeptide CCR1 antagonists labeled with 18F for PET imaging. Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist as a two-step one-pot procedure, highlighting its potential for in vivo imaging applications Mäding, Füchtner, Johannsen, Steinbach, Hilger, Friebe, Halks-Miller, Horuk, & Mohan, 2006.

Anticonvulsant Activity

Research into the anticonvulsant activity of derivatives has also been conducted, revealing the potential of these compounds in developing new treatments for epilepsy. Clark et al. (1984) prepared a series of 4-aminobenzamides and evaluated their anticonvulsant effects, identifying compounds with significant protective indices against seizures induced by electroshock and pentylenetetrazole Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984.

Direcciones Futuras

Propiedades

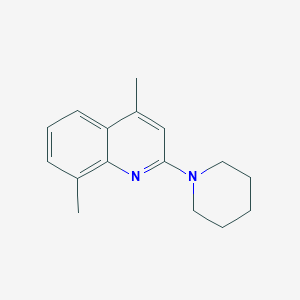

IUPAC Name |

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF3N4O2/c1-13-10-18(27-19(25-13)28-8-4-2-3-5-9-28)30-12-17(29)26-14-6-7-16(21)15(11-14)20(22,23)24/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJPVZXBCBDKFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

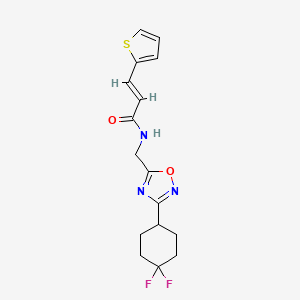

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)

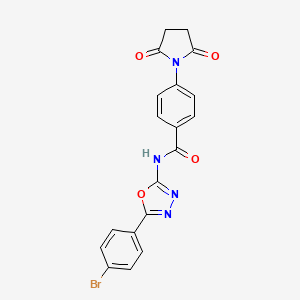

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)

![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)